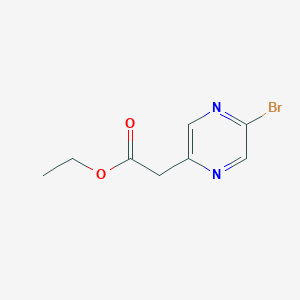

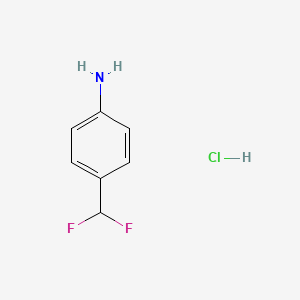

![molecular formula C11H13BrN2O2 B2394353 5-bromo-N-(3-methyl-3-azabicyclo[3.1.0]hexan-6-yl)furan-2-carboxamide CAS No. 2034236-63-8](/img/structure/B2394353.png)

5-bromo-N-(3-methyl-3-azabicyclo[3.1.0]hexan-6-yl)furan-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Azabicyclo[3.1.0]hexanes are common structural components in natural products and bioactive compounds . They have a broad spectrum of activity against various bacteria, mycobacteria, parasites, tumors, and neurological disorders .

Synthesis Analysis

Traditionally, the metal-mediated cyclopropanation domino reaction of chain enzymes is the most commonly used strategy for the construction of this type of aza[3.1.0]bicycle derivative . In a study, a base-promoted intramolecular addition of alkenes was used to deliver conformationally restricted highly substituted aza[3.1.0]bicycles .Molecular Structure Analysis

The molecular structure of 3-azabicyclo[3.1.0]hexanes is a crucial component in several antiviral medications, such as boceprevir and pf-07321332 .Chemical Reactions Analysis

The most commonly used strategy for the construction of aza[3.1.0]bicycle derivatives is the metal-mediated cyclopropanation domino reaction of chain enynes . This process highly relies on the in situ-generated metal carbene species in the presence of Pd, Au, Ru, Co, Ni, and Rh salts as catalysts .Wissenschaftliche Forschungsanwendungen

1. Synthesis of Conformationally Restricted Aza [3.1.0]bicycles

- Methods of Application: The desired product 1-(4-chlorophenyl)-4-methyl-3-(p-tolyl)-3-azabicyclo[3.1.0]hexan-2-one was isolated in 82% yield in the presence of 4.0 equiv. of t BuOK in DMF after 24 h .

- Results or Outcomes: The reaction was successful and the desired product was isolated in 82% yield .

2. Synthesis of Tropane Alkaloids

- Summary of Application: The 8-azabicyclo [3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities. Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years .

- Methods of Application: The stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo [3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .

- Results or Outcomes: The review compiles the most relevant achievements in these areas .

3. Synthesis of Mu Opioid Receptor Antagonist

- Methods of Application: The synthesis involves a palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones .

- Results or Outcomes: The protocol provides a practical route to the mu opioid receptor antagonist CP-866,087 .

4. Optimization of Boceprevir

- Summary of Application: This research focuses on the optimization of boceprevir, a protease inhibitor used in the treatment of Hepatitis C, to highly potent inhibitors of the SARS-CoV-2 main protease .

- Methods of Application: The study involves the redesign and optimization of boceprevir .

- Results or Outcomes: The optimized boceprevir derivatives showed potent inhibitory activity against the SARS-CoV-2 main protease .

5. Base-Promoted Intramolecular Addition

- Summary of Application: This study reports a base-promoted intramolecular addition of alkenes used to deliver conformationally restricted highly substituted aza [3.1.0]bicycles. This reaction was tailor-made for saturated aza [3.1.0] bicycle-containing fused bicyclic compounds that may be applied in the development of concise and divergent total syntheses of bioactive compounds .

- Methods of Application: The desired product 1-(4-chlorophenyl)-4-methyl-3-(p-tolyl)-3-azabicyclo[3.1.0]hexan-2-one was isolated in 82% yield in the presence of 4.0 equiv. of t BuOK in DMF after 24 h .

- Results or Outcomes: The reaction was successful and the desired product was isolated in 82% yield .

6. Optimization of Boceprevir

- Summary of Application: This research focuses on the optimization of boceprevir, a protease inhibitor used in the treatment of Hepatitis C, to highly potent inhibitors of the SARS-CoV-2 main protease .

- Methods of Application: The study involves the redesign and optimization of boceprevir .

- Results or Outcomes: The optimized boceprevir derivatives showed potent inhibitory activity against the SARS-CoV-2 main protease .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-bromo-N-(3-methyl-3-azabicyclo[3.1.0]hexan-6-yl)furan-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN2O2/c1-14-4-6-7(5-14)10(6)13-11(15)8-2-3-9(12)16-8/h2-3,6-7,10H,4-5H2,1H3,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIFDLIBZEFRVLB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2C(C1)C2NC(=O)C3=CC=C(O3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-(3-methyl-3-azabicyclo[3.1.0]hexan-6-yl)furan-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

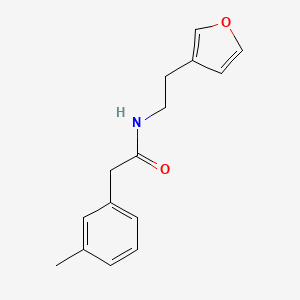

![N-(2-chloro-4-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2394270.png)

![N-butyl-5-phenyl-7-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2394274.png)

![(1beta,5beta)-2-Azabicyclo[3.1.0]hexa-3-ene-2,6beta-dicarboxylic acid 2-tert-butyl ester](/img/structure/B2394275.png)

![3-Methyl-6-[(2-methyl-2,3-dihydroindol-1-yl)sulfonyl]-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one](/img/structure/B2394285.png)

![4-chloro-2-methyl-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B2394289.png)

![5,6-dichloro-N-{4-[methyl(propan-2-yl)sulfamoyl]phenyl}pyridine-3-carboxamide](/img/structure/B2394290.png)

![N-(tert-butyl)-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2394291.png)

![3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propylquinolin-4(1H)-one](/img/structure/B2394292.png)